molecular formula C15H17N3O2S B10881270 2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B10881270
M. Wt: 303.4 g/mol
InChI Key: SMESQKLUJVPVSX-UHFFFAOYSA-N
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Description

2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with hydroxy and methyl groups, as well as a thioether linkage to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl group on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Various halogenating agents, thiolating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Derivatives with substituted functional groups on the pyrimidine ring.

Scientific Research Applications

2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-hydroxypyrimidine: A precursor in the synthesis of the compound.

    4-Methylphenylacetamide: Another precursor used in the final coupling step.

    Sulfoxides and Sulfones: Oxidized derivatives of the compound.

Uniqueness

2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C15H17N3O2S/c1-9-4-6-12(7-5-9)17-13(19)8-21-15-16-11(3)10(2)14(20)18-15/h4-7H,8H2,1-3H3,(H,17,19)(H,16,18,20)

InChI Key

SMESQKLUJVPVSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C)C

Origin of Product

United States

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